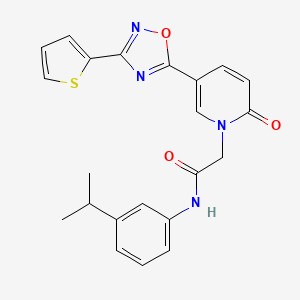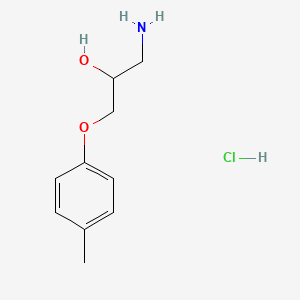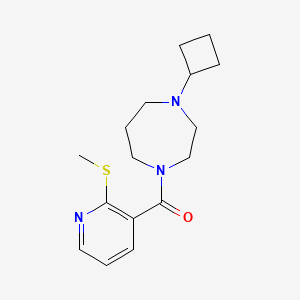![molecular formula C13H17NO2 B2971373 N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide CAS No. 2361641-95-2](/img/structure/B2971373.png)
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide, also known as MPA-NB, is a research chemical that belongs to the family of synthetic cannabinoids. It was first synthesized in 1995 by a team of researchers at the University of Nagoya, Japan. Since then, MPA-NB has gained significant attention among researchers due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide acts on the endocannabinoid system, which is a complex network of receptors and enzymes that regulate various physiological processes in the body. It binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. This binding leads to the activation of various signaling pathways, which ultimately result in the modulation of neurotransmitter release and immune function.
Biochemical and Physiological Effects:
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to enhance the release of dopamine and serotonin, which are neurotransmitters that play a critical role in mood regulation. Additionally, N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide. One potential application is in the development of novel therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide. Finally, there is a need for more research on the safety and toxicity of N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide involves several steps, including the reaction of 3-hydroxyphenylacetic acid with isobutyryl chloride to form 3-(2-methylpropan-2-yl)oxyphenylacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with propargylamine to form N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and chronic pain. Several studies have shown that N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide exhibits potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-12(15)14-10-7-6-8-11(9-10)16-13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMYHFQAWGSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butoxy)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)
